3'-Deoxy-3'--C-methyl-5-fluorouridine
CAS No.:
Cat. No.: VC16239707
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13FN2O5 |
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Molecular Weight | 260.22 g/mol |
IUPAC Name | 5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H13FN2O5/c1-4-6(3-14)18-9(7(4)15)13-2-5(11)8(16)12-10(13)17/h2,4,6-7,9,14-15H,3H2,1H3,(H,12,16,17) |
Standard InChI Key | MPBZJBJXCOVBCK-UHFFFAOYSA-N |
Canonical SMILES | CC1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
Introduction
Structural Characteristics and Chemical Synthesis
Molecular Architecture
3'-Deoxy-3'-C-methyl-5-fluorouridine belongs to the class of fluorinated nucleoside analogues, distinguished by two critical modifications:
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3'-Deoxy-3'-C-methyl ribose: The absence of a hydroxyl group at the 3' position of the ribose sugar, replaced by a methyl group, confers metabolic stability by resisting enzymatic degradation by cellular phosphorylases.
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5-Fluorouracil base: Substitution of hydrogen with fluorine at the 5-position of uracil enhances base-pairing mismatches during viral RNA replication, promoting mutagenesis and chain termination .
The combined modifications result in a molecule with improved pharmacokinetic properties, including increased membrane permeability and prolonged intracellular retention compared to unmodified uridine.
Mechanism of Antiviral Activity
Incorporation into Viral RNA
The compound’s primary mechanism involves incorporation into viral RNA during replication. The 3'-methyl group prevents the addition of subsequent nucleotides by viral RNA-dependent RNA polymerases (RdRps), causing premature chain termination . This effect is amplified by the fluorine atom at the 5-position, which distorts base-pairing geometry and induces transcriptional errors .
Inhibition of Viral Enzymes
In addition to chain termination, 3'-deoxy-3'-C-methyl-5-fluorouridine may inhibit viral enzymes directly. For example:
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Nonstructural protein 5 (NS5): A critical RdRp in flaviviruses, NS5 is susceptible to inhibition by fluorinated nucleosides, as demonstrated in studies of related compounds like 3'-deoxy-3'-fluoroadenosine .
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Thymidine kinase: Phosphorylation by viral kinases activates the compound into its triphosphate form, enhancing its selectivity for infected cells.
Antiviral Efficacy and Spectrum
Virus | Cell Line | EC50 (μM) | Selectivity Index (CC50/EC50) |
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TBEV (Hypr) | PS cells | 2.2 ± 0.6 | >11.4 |
ZIKV (MR-766) | HBCA cells | 4.7 ± 1.3 | >5.3 |
WNV (Eg-101) | PS cells | 3.7 ± 1.2 | >6.8 |
Data adapted from studies on 3'-deoxy-3'-fluoroadenosine .
Cytotoxicity and Selectivity
The methyl and fluorine substitutions reduce off-target effects. Cytotoxicity assays for related compounds show:
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PS cells: No significant cell death at concentrations ≤25 μM .
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Human astrocytes (HBCA): Mild cytostatic effects at 12.5 μM, with 80% cell viability .
Pharmacokinetic and Pharmacodynamic Considerations
Metabolic Stability
The 3'-methyl group enhances resistance to enzymatic degradation by adenosine deaminase and purine nucleoside phosphorylase, prolonging systemic exposure.
Tissue Distribution
Fluorine’s electronegativity improves blood-brain barrier penetration, a critical advantage for treating neurotropic viruses like TBEV .
Future Directions and Challenges
Optimization Strategies
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ProTide technology: Masking the phosphate group with prodrug moieties to enhance oral bioavailability.
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Combination therapies: Pairing with polymerase inhibitors to mitigate resistance .
Preclinical and Clinical Development
Robust in vivo models are needed to validate efficacy and safety. The success of analogous compounds in reducing viral loads in murine models suggests promise for 3'-deoxy-3'-C-methyl-5-fluorouridine .
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